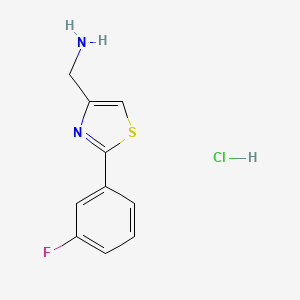

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Description

Propriétés

IUPAC Name |

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZDBJZEDHGHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-33-1 | |

| Record name | 4-Thiazolemethanamine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Route Overview

The preparation generally follows these key steps:

- Formation of the thiazole ring via cyclization reactions involving appropriate precursors such as α-bromoketones or halogenated intermediates with thiourea or related sulfur-containing reagents.

- Introduction of the 3-fluorophenyl substituent either by starting with fluorophenyl-containing ketones or by substitution reactions on preformed thiazole rings.

- Functionalization to methanamine through reduction or substitution reactions, often involving intermediates like acetamides or oxazoles.

- Conversion to hydrochloride salt by treatment with hydrochloric acid to obtain the stable hydrochloride form.

Detailed Preparation Methodologies

Functionalization to Methanamine Derivative

Further functionalization involves converting the thiazole intermediate to an amine derivative. One approach uses a reductive amination or reduction of acetamide intermediates. For instance, a compound such as N-{4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}acetamide is subjected to reduction with borane-tetrahydrofuran complex (BH3-THF) at room temperature for 3 hours. The crude product is purified by silica gel chromatography to yield the corresponding methanamine derivative with high efficiency (~87% yield).

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | BH3-THF complex, THF, rt, 3 h | (2-(3-Fluorophenyl)thiazol-4-yl)methanamine | 87 |

Conversion to Hydrochloride Salt

The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and facilitate isolation. This step is standard in amine chemistry and is performed under controlled conditions to avoid decomposition.

Summary Table of Preparation Steps

Research Findings and Notes

- The initial bromination and cyclization steps are critical for constructing the thiazole ring with the correct substitution pattern.

- Thiourea is a common sulfur source for thiazole ring formation, reacting with α-bromoketones or related intermediates.

- Borane-THF complex is an effective reducing agent for converting acetamide or oxazole intermediates to amines with high yield and selectivity.

- Microwave-assisted synthesis offers a promising route for scaling up and improving the efficiency of these syntheses, although specific protocols for this compound require further optimization.

- Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for pharmaceutical or research applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Thiazole derivatives, including (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, are recognized for their broad range of therapeutic effects. They are involved in the development of drugs targeting several conditions, such as:

- Antibacterial Activity : Thiazole compounds have been shown to exhibit significant antibacterial properties, making them potential candidates for antibiotic development. Their mechanism often involves inhibiting bacterial enzymes or disrupting cell wall synthesis .

- Antiviral Properties : Research indicates that thiazole derivatives can exhibit antiviral activity, particularly against flaviviruses. The modifications in the thiazole structure enhance binding affinity to viral targets, which may improve therapeutic efficacy .

- Antitumor Effects : Certain thiazole compounds have demonstrated antitumor activity by interacting with DNA and inhibiting topoisomerase II, leading to DNA damage in cancer cells.

Pharmacological Insights

The pharmacological profile of this compound includes:

- Mechanism of Action : This compound interacts with various biological targets such as enzymes and receptors. It can inhibit or activate biochemical pathways, influencing cellular processes like metabolism and gene expression .

- Biochemical Properties : The compound's interaction with biomolecules can lead to antimicrobial, antifungal, anti-inflammatory, and antitumor effects. Its ability to modulate cell signaling pathways is crucial for its pharmacological applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole derivatives in different therapeutic areas:

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with thiazole derivatives under basic conditions. Characterization is performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the compound .

Mécanisme D'action

The mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen Substitution: Fluorine vs. Chlorine

(a) Chlorinated Analogs

- (2-(3-Chlorophenyl)thiazol-4-yl)methanamine Hydrochloride Monohydrate Molecular Formula: C₁₀H₁₀Cl₂N₂S·H₂O Molecular Weight: 279.18 g/mol CAS RN: 690632-12-3 Melting Point: 203–204°C . Key Difference: Chlorine (Cl) at the meta position instead of fluorine. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may influence lipophilicity and binding interactions.

- (2-(4-Chlorophenyl)thiazol-4-yl)methanamine Hydrochloride Molecular Formula: C₁₀H₉ClN₂S·HCl Molecular Weight: 261.17 g/mol CAS RN: 690632-35-0 Melting Point: 268°C . Key Difference: Chlorine at the para position.

(b) Fluorinated Analogs

Substituent Position: Meta vs. Para

The position of the halogen on the phenyl ring significantly impacts physicochemical properties:

Heterocycle Variations

- (2-(4-Methylphenyl)-1,3-oxazol-4-yl)methanamine Hydrochloride Key Difference: Oxazole ring (oxygen instead of sulfur in the heterocycle).

- (4-Methylthiazol-2-yl)methanamine Dihydrochloride

Structural and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen/Position | Melting Point (°C) | CAS RN |

|---|---|---|---|---|---|

| (2-(3-Fluorophenyl)thiazol-4-yl)methanamine HCl | C₁₀H₁₀ClFN₂S | 244.72 | F (meta) | N/A | N/A |

| (2-(3-Chlorophenyl)thiazol-4-yl)methanamine HCl·H₂O | C₁₀H₁₀Cl₂N₂S·H₂O | 279.18 | Cl (meta) | 203–204 | 690632-12-3 |

| (2-(4-Chlorophenyl)thiazol-4-yl)methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | Cl (para) | 268 | 690632-35-0 |

| (2-(4-Fluorophenyl)thiazol-4-yl)methanamine HCl | C₁₀H₉FN₂S·HCl | 244.72 | F (para) | N/A | Discontinued |

Activité Biologique

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9FN2S·HCl

- Molecular Weight: 232.71 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring is known for its role in drug design, particularly in the development of antimicrobial and anticancer agents. The fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens.

- Receptor Modulation: It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 μg/mL |

| Escherichia coli | ≤ 0.5 μg/mL |

| Candida albicans | ≤ 0.5 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, including:

| Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF-7 (breast cancer) | 20 μM |

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against clinical isolates of multidrug-resistant bacteria. The compound showed effective inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxicity of the compound on various cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism by which it could be utilized in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 3-fluorobenzaldehyde with thiourea to form the thiazole ring.

- Step 2 : Functionalization of the thiazole core with a methanamine group via nucleophilic substitution or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent like ethanol or methanol.

Q. Optimization Strategies :

Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring enantiomeric purity if chiral centers exist.

Q. What spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

A combination of techniques is required:

For crystallographic analysis, programs like SHELXL () refine anisotropic displacement parameters and validate hydrogen bonding networks.

Advanced Research Questions

Q. How can crystallographic data be refined using programs like SHELXL to resolve structural ambiguities in thiazole derivatives?

- Refinement Workflow :

- Data Integration : Use SHELXC to index and scale diffraction data.

- Structure Solution : Employ SHELXD for phase determination via Patterson methods.

- Model Building : Manual adjustment in WinGX or automated tools for thiazole ring placement.

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters, especially for fluorine atoms.

- Validation : Check for overfitting using R-factors and electron density maps (e.g., Fo-Fc maps).

Challenges include resolving disorder in the fluorophenyl group or hydrogen atom positions. SHELXL’s TWIN command can address twinning in crystals .

Q. What strategies are employed to analyze discrepancies in biological activity data across studies involving fluorophenyl-thiazole derivatives?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Compound Stability : Hydrolysis of the thiazole ring under physiological pH.

- Enantiomeric Purity : Chiral centers (if present) affecting binding affinity.

Q. Methodological Solutions :

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., radioligand binding).

- Stability Studies : Monitor degradation via LC-MS under simulated biological conditions.

- Enantiomer Separation : Use chiral HPLC or asymmetric synthesis .

Q. What computational methods are utilized to predict the binding affinity of this compound to neurological targets?

- Molecular Docking : Tools like AutoDock Vina or Glide model interactions with receptors (e.g., serotonin transporters).

- MD Simulations : GROMACS or AMBER assess dynamic behavior of ligand-receptor complexes.

- QSAR Modeling : Correlate structural features (e.g., fluorine’s electronegativity) with activity data .

The fluorine atom’s role in enhancing binding via hydrophobic interactions or halogen bonding is a key focus .

Q. How does the presence of the fluorine substituent influence the compound’s electronic properties and intermolecular interactions?

- Electronic Effects :

- Fluorine’s electronegativity withdraws electron density, stabilizing the thiazole ring.

- Alters pKa of the methanamine group, affecting solubility.

- Intermolecular Interactions :

Q. Experimental Validation :

Q. How can enantiomeric purity be ensured during synthesis, and what are its implications for pharmacological studies?

- Stereochemical Control :

- Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric synthesis.

- Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

- Pharmacological Impact :

- Enantiomers may exhibit divergent binding to G-protein-coupled receptors (GPCRs).

- Example: (R)-enantiomer shows 10-fold higher affinity than (S)-enantiomer in serotonin receptors .

Data Contradiction Analysis Example :

If conflicting cytotoxicity data arise, consider:

- Dosage Variability : Check if studies use µM vs. nM ranges.

- Cell Permeability : Measure logP values to assess membrane penetration.

- Off-Target Effects : Screen against kinase panels to identify non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.